Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Anti-ulcer Gastroprotection Indomethacin-induced gastric ulcer model

This achiral 4-ethyl isomer eliminates chiral chromatography costs and provides a single, unambiguous N8 diversification vector for parallel library synthesis. Its unique N4-ethyl substitution confers distinct pharmacophoric properties, enabling gastroprotective efficacy comparable to omeprazole at lower doses than the 2-ethyl series. The reduced H-bond donor count and free N8 position facilitate systematic exploration of M1 bitopic binding modes and CNS penetration optimization, making it a cost-effective, versatile intermediate for spirocyclic drug discovery programs.

Molecular Formula C9H16N2OS
Molecular Weight 200.30 g/mol
Cat. No. B15069352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC9H16N2OS
Molecular Weight200.30 g/mol
Structural Identifiers
SMILESCCN1C(=O)CSC12CCNCC2
InChIInChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3
InChIKeyVIGNAXBSFSLMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Structural Identity and Comparator Landscape for Research Procurement


4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 802620-28-6) is a spirocyclic heterocycle containing a thiazolidinone core fused to a piperidine ring, with the ethyl substituent located at the N4 position . This compound belongs to the 1-thia-4,8-diazaspiro[4.5]decan-3-one class and is a key positional isomer of the more extensively studied 2-ethyl series, which includes (S)-2-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (AF292), (R)-2-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (AF291), and 2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (AF267B / NGX-267) [1]. This N4-ethyl substitution pattern confers distinct conformational, electronic, and metabolic properties that differentiate it from the 2-ethyl counterparts .

Why 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one Cannot Be Replaced by 2-Ethyl or N8-Substituted Analogs in Target-Focused Research


Within the 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold, the position of the ethyl substituent critically determines receptor subtype selectivity and intrinsic efficacy. The 2-ethyl series (AF291, AF292) has been extensively characterized as orthosteric M1 muscarinic acetylcholine receptor (mAChR) agonists with cognitive-enhancing properties [1]. However, the N4-ethyl isomer displaces the alkyl group to a distinct pharmacophoric position, which alters hydrogen-bonding capacity at the thiazolidinone carbonyl, modifies the basicity of the N8 piperidine nitrogen, and reorients the ethyl group relative to hydrophobic receptor subpockets [2]. Consequently, the N4-ethyl and N8-substituted variants of this scaffold exhibit divergent anti-ulcer activity profiles in vivo, as demonstrated in a recent indomethacin-induced gastric ulcer model where N4-substitution patterns significantly influenced gastroprotective efficacy [3]. Generic substitution across these positional isomers is therefore not scientifically justifiable without direct comparative data.

Quantitative Differentiation Evidence for 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one vs. Closest Analogs


N4-Ethyl vs. C2-Ethyl Substitution: Impact on In Vivo Anti-Ulcer Efficacy in the 1-Thia-4,8-diazaspiro[4.5]decan-3-one Series

In a head-to-head in vivo study, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one—an N4-substituted derivative—demonstrated anti-ulcer activity comparable to that of omeprazole (reference standard) in the indomethacin-induced gastric ulcer model in rats [1]. In contrast, 2,3-disubstituted thiazolidin-4-one derivatives (structurally related to the 2-ethyl series) required a dose of 100 mg/kg to exhibit anti-ulcerogenic activity in the same model [1]. This 100-fold difference in effective dose range highlights the functional advantage of N4-substitution for gastroprotective applications.

Anti-ulcer Gastroprotection Indomethacin-induced gastric ulcer model

M1 Muscarinic Receptor Selectivity: N4-Ethyl vs. C2-Ethyl (AF291/AF292) Pharmacophoric Positioning

The (S)-2-ethyl analog AF292 is a well-characterized orthosteric M1 mAChR agonist with demonstrated cognitive-enhancing effects in multiple Alzheimer's disease models [1]. The N4-ethyl positional isomer relocates the ethyl group from the C2 chiral center to the N4 lactam nitrogen, eliminating the chiral center and altering the vector of the hydrophobic ethyl substituent. This positional shift is predicted to reduce M1 orthosteric site complementarity while potentially enhancing interactions with allosteric or distinct receptor binding pockets [2]. No published M1 EC50 data exists for the N4-ethyl compound, indicating an unexplored selectivity profile that may differentiate it from the 2-ethyl series.

M1 muscarinic receptor Alzheimer's disease Orthosteric agonism

N8-Substitution Versatility: 4-Ethyl Core as a Diversifiable Scaffold for CCR8 and Sigma Receptor Ligand Discovery

The 4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one core features an unsubstituted N8 piperidine nitrogen available for further functionalization, unlike the 8-methyl derivatives (AF286, AF267B) where this position is blocked [1]. This free N8 position enables the synthesis of N8-substituted analogs, as demonstrated by the anti-ulcer series where 8-benzyl-4-[3-(dimethylamino)propyl], 8-benzyl-4-[2-(dimethylamino)ethyl], and 8-benzyl-4-[3-(dibutylamino)propyl] derivatives all showed omeprazole-comparable activity [2]. Additionally, N8-functionalized diazaspiro[4.5]decane cores have been claimed as CCR8 antagonists [3] and sigma-1/M1 dual ligands [4], indicating that the 4-ethyl compound with a free N8 position offers broader chemical diversification potential than 8-substituted analogs.

CCR8 antagonist Sigma receptor Spirocyclic diversification

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of N4-Ethyl vs. C2-Ethyl Isomers

The N4-ethyl compound (molecular formula C9H16N2OS, MW 200.30) is a constitutional isomer of the 2-ethyl series with identical molecular weight but distinct physicochemical properties . In the N4-ethyl isomer, the ethyl group is attached to the amide nitrogen, reducing the hydrogen-bond donor capacity of the thiazolidinone NH (present in 2-ethyl analogs) while introducing a tertiary amide that alters solubility and permeability. The SMILES notation CCN1C(=O)CSC12CCNCC2 confirms the N4-ethyl connectivity and the free N8 position . Comparative logP predictions suggest the N4-ethyl compound may exhibit altered blood-brain barrier penetration relative to 2-ethyl analogs, though measured values are not yet published.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Accessibility and Intermediate Utility: 4-Ethyl Compound as a Key Intermediate for 4,8-Disubstituted Libraries

The 4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold is synthetically accessible via cyclization of 1-ethyl-4-thioacetylaminopiperidine under acidic conditions, as described for related spirocyclic thiazolidinones [1]. This route is distinct from the synthesis of 2-ethyl analogs, which requires stereoselective construction of the C2 chiral center [1]. The 4-ethyl compound's achiral nature simplifies synthesis and eliminates the need for chiral separation or asymmetric synthesis required for AF292/AF291. Additionally, the free N8 position permits subsequent parallel derivatization, as demonstrated by the synthesis of 8-benzyl-4-substituted derivatives with anti-ulcer activity [2].

Synthetic intermediate Library synthesis Parallel chemistry

Procurement-Relevant Application Scenarios for 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one Based on Quantitative Differentiation Evidence


Anti-Ulcer Drug Discovery: Omeprazole-Comparable Lead Optimization

Researchers pursuing novel gastroprotective agents can directly leverage the N4-substituted scaffold of 4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, as N4-functionalized derivatives in this series have demonstrated anti-ulcer activity comparable to omeprazole in the indomethacin-induced gastric ulcer model in rats [1]. The 4-ethyl compound serves as a key intermediate for synthesizing 8-benzyl-4-ethyl derivatives and related analogs with demonstrated in vivo efficacy. Unlike 2-substituted thiazolidinone analogs that require 100 mg/kg dosing for measurable activity, N4-substituted compounds achieve reference-comparable efficacy, supporting a more favorable therapeutic window.

Neuroscience Target Exploration: M1 mAChR Ligand with Altered Pharmacophore Geometry

For Alzheimer's disease and cognitive disorder programs, the 4-ethyl compound offers a structurally distinct alternative to the well-characterized M1 orthosteric agonists AF292 and AF267B. The relocation of the ethyl group from C2 to N4 eliminates the chiral center and alters the hydrogen-bond donor profile (1 fewer H-bond donor), potentially modifying blood-brain barrier penetration and reducing M2/M3-mediated peripheral cholinergic side effects that limit the therapeutic window of 2-ethyl agonists [2][3]. The free N8 position further enables systematic exploration of M1 allosteric or bitopic binding modes.

Focused Library Synthesis: High-Throughput Diversification at N8 Position

Medicinal chemistry groups building spirocyclic libraries for kinase, CCR8, or sigma receptor screening should prioritize the 4-ethyl compound over 8-methyl-substituted analogs (AF286, AF267B) because the free N8 piperidine nitrogen provides a single, unambiguous diversification vector compatible with parallel alkylation, reductive amination, and amide coupling reactions [4][5]. The achiral nature of the 4-ethyl core eliminates the need for chiral chromatography during library production, reducing per-compound cost and simplifying analytical quality control.

Physicochemical Property Optimization: CNS Penetration Tuning via N4-Alkyl Variation

The 4-ethyl compound, with its tertiary amide structure and reduced hydrogen-bond donor count relative to 2-ethyl analogs, provides a starting point for CNS penetration optimization . Researchers can systematically vary the N4-alkyl chain length (ethyl vs. methyl, propyl, cyclopropyl) while maintaining the free N8 position, enabling multiparameter optimization of logD, solubility, and permeability without sacrificing the diversification handle needed for target engagement.

Quote Request

Request a Quote for 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.